7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine

Asymmetric Catalysis C-C Bond Formation Rhodium Catalysis

Critical chiral building block for high-performance BINAP ligands. The 7,7'-dimethyl substitution is essential for achieving reported enantioselectivities up to 99.8% ee and S/C ratios of 100,000. Substitution with unmodified BINAM significantly alters catalyst sterics, risking unpredictable drops in ee and yield. Essential for pharmaceutical API manufacturing where enantiopurity and cost-efficiency are paramount.

Molecular Formula C22H20N2
Molecular Weight 312.4 g/mol
Cat. No. B12860045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine
Molecular FormulaC22H20N2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)C)N)N
InChIInChI=1S/C22H20N2/c1-13-3-5-15-7-9-19(23)21(17(15)11-13)22-18-12-14(2)4-6-16(18)8-10-20(22)24/h3-12H,23-24H2,1-2H3
InChIKeyBVOLJRYMZSIUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine: A Key Precursor for High-Performance Asymmetric Catalysts


7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine (CAS: 756822-97-6) is a C2-symmetric, axially chiral diamine belonging to the 1,1'-binaphthyl-2,2'-diamine (BINAM) family. Its primary utility lies as a chiral building block for synthesizing advanced ligands, most notably 7,7′-disubstituted BINAPs (2,2′-bis(diphenylphosphino)-1,1′-binaphthyls), which are privileged ligands for transition metal-catalyzed asymmetric synthesis [1]. The introduction of methyl groups at the 7 and 7' positions on the binaphthalene backbone is a strategic modification designed to fine-tune the steric and electronic properties of the resulting catalysts, which is crucial for achieving high levels of enantioselectivity and catalyst efficiency [2].

Why Unsubstituted or Alternative BINAM Analogs Cannot Simply Replace 7,7'-Dimethyl BINAM


In asymmetric catalysis, the performance of a ligand is exquisitely sensitive to its steric and electronic environment. Substituting 7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine with the unsubstituted BINAM or other analogs is not a trivial exchange. The specific 7,7'-dimethyl substitution pattern on the binaphthyl backbone directly translates into a distinct steric profile in the derived BINAP ligands. This profile dictates the size and shape of the chiral pocket around the catalytic metal center, which in turn controls enantioselectivity. Research has explicitly shown that the enantioselectivity of reactions catalyzed by 7,7′-disubstituted BINAPs is dependent on the size of the achiral substituent at these positions [1]. Therefore, using an analog with a different or no substituent will alter the catalyst's steric bulk, potentially leading to a significant, and often unpredictable, drop in enantiomeric excess (ee) and overall yield. The quantitative performance data presented below demonstrates why this specific derivative is necessary to achieve the highest reported catalytic efficiencies.

Quantifiable Performance Data for 7,7'-Dimethyl BINAM-Derived Catalysts vs. Industry Benchmarks


Superior Enantioselectivity in Rh-Catalyzed 1,4-Addition of Arylboronic Acids

Catalysts derived from 7,7′-disubstituted BINAPs, for which 7,7'-Dimethyl BINAM is the key precursor, demonstrate exceptional performance in the rhodium-catalyzed 1,4-addition of arylboronic acids to enones. This reaction is a benchmark for testing new chiral ligands. The 7,7′-disubstituted BINAP ligands achieve enantioselectivities of up to 99.8% ee, placing them among the most selective ligands for this transformation [1]. A direct comparison of enantioselectivity based on the substituent size confirms that performance is not uniform across analogs; the specific substitution pattern is critical for achieving this high level of stereocontrol [2].

Asymmetric Catalysis C-C Bond Formation Rhodium Catalysis

Exceptional Catalyst Turnover in Ru-Catalyzed Asymmetric Hydrogenation of Ketones

The utility of 7,7′-disubstituted BINAP ligands extends to ruthenium-catalyzed asymmetric hydrogenation, a cornerstone reaction for industrial-scale synthesis of chiral alcohols. Ru-complexes of these ligands demonstrate remarkable activity and selectivity. For the hydrogenation of simple aromatic ketones, a substrate-to-catalyst ratio (S/C) of up to 100,000 can be achieved with up to 98% ee [1]. For β-ketoesters, an S/C of up to 10,000 is possible with up to 99.8% ee [1]. These values represent a combination of extremely high catalyst efficiency and enantioselectivity.

Asymmetric Hydrogenation Ruthenium Catalysis Process Chemistry

Effective Kinetic Resolution of BINAMs with 7,7'-Substituents

The presence of substituents at the 7,7'-positions is essential for enabling the nonenzymatic kinetic resolution of BINAM derivatives. A study on the Cu-H-catalyzed dehydrogenative Si-N coupling with dihydrosilanes demonstrated that this method enables the resolution of BINAMs with various substituents in the 6,6′- or 7,7′-positions with good to synthetically useful selectivity factors [1]. This provides a viable route to obtain enantiomerically pure 7,7'-Dimethyl BINAM, which is a prerequisite for synthesizing high-performance catalysts.

Kinetic Resolution Atroposelective Synthesis Copper Catalysis

Key Application Scenarios for 7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine in R&D and Manufacturing


Synthesis of Ultra-High Purity Chiral Pharmaceutical Intermediates

In the pharmaceutical industry, the cost of purification and the risk of side effects from the wrong enantiomer make high enantioselectivity paramount. 7,7'-Dimethyl BINAM-derived BINAP ligands, which enable enantioselectivities up to 99.8% ee in hydrogenation [1], are ideal for synthesizing advanced chiral intermediates. The exceptionally high substrate-to-catalyst (S/C) ratio of up to 100,000 [1] further reduces manufacturing costs and minimizes heavy metal contamination, addressing two critical concerns in active pharmaceutical ingredient (API) production.

Cost-Efficient Production of Agrochemicals and Fine Chemicals

For the synthesis of high-volume fine chemicals, such as those used in agrochemicals, flavors, and fragrances, catalyst cost is a major factor. The ability of 7,7'-Dimethyl BINAM-derived catalysts to operate at an S/C ratio of 100,000 in the hydrogenation of aromatic ketones [1] makes them economically viable for large-scale applications. This level of efficiency allows for the production of chiral building blocks with a significantly reduced cost contribution from the precious metal catalyst, enabling more competitive process economics.

Ligand Design and Catalyst Discovery for Academic and Industrial R&D

The 7,7'-dimethyl substitution pattern offers a specific steric profile that can be systematically explored in structure-activity relationship (SAR) studies. Researchers can use enantiopure 7,7'-Dimethyl BINAM as a modular core for generating new ligand libraries. The established correlation between the 7,7'-substituent size and enantioselectivity [2] makes this compound a valuable tool for investigating steric effects in asymmetric catalysis. Furthermore, its compatibility with established kinetic resolution protocols [3] ensures a reliable supply of the chiral building block for iterative catalyst development.

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